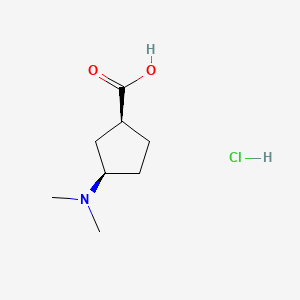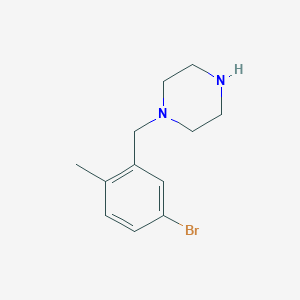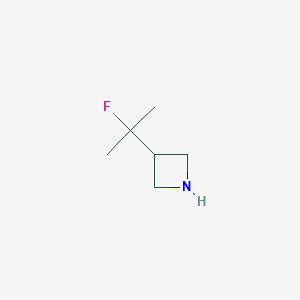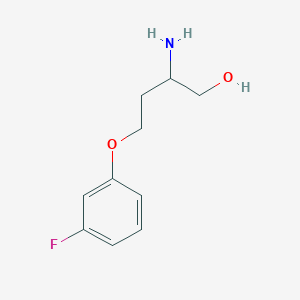
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound is characterized by its cyclopentane ring structure, which is substituted with a dimethylamino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Receptor Binding Studies: It can be used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the field of central nervous system disorders.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion can provide valuable information for drug design.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the production of various chemicals and pharmaceuticals.
Material Science: Its unique structure may find applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-aminocyclopentane-1-carboxylic acid: Known for its antifungal properties.
(1R,2S)-cispentacin: Another chiral compound with similar structural features.
Uniqueness: rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its applicability in various fields.
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
(1S,3R)-3-(dimethylamino)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)7-4-3-6(5-7)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
ALNXBWKQTCVXEK-UOERWJHTSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CC[C@@H](C1)C(=O)O.Cl |
Kanonische SMILES |
CN(C)C1CCC(C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)







![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)

